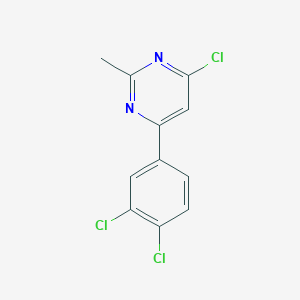

4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine

Description

4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 4, a 3,4-dichlorophenyl group at position 6, and a methyl group at position 2. This compound is part of a broader class of pyrimidines, which are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCWFRYFVYYBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine typically involves the reaction of 3,4-dichlorobenzonitrile with 2-methyl-4,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules, particularly in the development of pyrimidine derivatives that are crucial for various applications in medicinal chemistry.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anticancer Activity : Studies have demonstrated its potential to inhibit cell proliferation in cancer cell lines, particularly hepatocellular carcinoma models. This highlights its promise as a lead compound for anticancer drug development .

Medicine

- Pharmaceutical Development : The compound is being explored for its potential role as a lead compound in pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its specific interactions with biological targets such as SARS-CoV-2 proteins have been noted .

Industry

- Agrochemicals : It is utilized in producing agrochemicals, contributing to the development of herbicides and pesticides that are essential for modern agriculture .

Case Study 1: Anticancer Efficacy

In vitro assays revealed that 4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine significantly inhibited the growth of hepatocellular carcinoma cells. This study suggests a pathway for further development into therapeutic agents against cancer.

Case Study 2: Anti-inflammatory Activity

In vivo models demonstrated that derivatives of this compound effectively reduced inflammation in carrageenan-induced edema models, showcasing its potential as an anti-inflammatory agent comparable to established drugs like indomethacin.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

Key Compounds for Comparison:

4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine (CAS: 1477703-40-4)

- Structural Difference : The dichlorophenyl group is substituted at positions 2,5 instead of 3,3.

- Molecular Weight : 273.5 g/mol (vs. theoretical ~307.5 g/mol for the 3,4-dichloro isomer).

- Impact : Altered steric and electronic profiles may affect binding affinity in biological targets .

4-Chloro-6-(3-furyl)-2-methylpyrimidine (CAS: 569658-33-9) Structural Difference: A furan ring replaces the dichlorophenyl group. Molecular Weight: 194.62 g/mol.

4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS: 1155152-53-6) Structural Difference: A phenyl group at position 6 and a 3-chlorophenyl group at position 2. Molecular Weight: 301.17 g/mol.

Table 1: Comparative Molecular Properties

Crystallographic and Computational Insights

- Crystal Packing : Substituents like trifluoromethyl or thienylcarbonyl groups (e.g., in 4-(4-ClPh)-6-OH-5-(thienylcarbonyl)tetrahydropyrimidine) influence hydrogen bonding and lattice stability .

- Software Use : SHELX programs are widely employed for refining crystal structures of small molecules, including pyrimidines .

Biological Activity

4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with chlorine and dichlorophenyl groups. Its chemical structure contributes to its biological activity by influencing interactions with biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, various pyrimidine derivatives were tested for their inhibitory potential against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- Inhibition of COX Enzymes : Compounds structurally related to this compound have shown promising results in inhibiting COX-1 and COX-2 enzymes. The IC50 values for some derivatives have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Table 1: Inhibitory Potency of Pyrimidine Derivatives Against COX Enzymes

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines:

- Mechanism of Action : The compound's ability to induce cell cycle arrest and apoptosis has been observed in various cancer models. For example, in MCF-7 breast cancer cells, certain derivatives exhibited significant growth inhibition and induced apoptosis rates much higher than controls .

Table 2: Anticancer Activity of Pyrimidine Derivatives

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances the potency against COX enzymes and cancer cell lines. Studies suggest that modifications at specific positions on the pyrimidine ring can significantly alter biological activity .

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

- Anti-inflammatory Studies : In vivo models demonstrated that certain derivatives effectively reduced paw edema in carrageenan-induced inflammation models, showcasing their potential as anti-inflammatory agents comparable to indomethacin .

- Anticancer Efficacy : In vitro assays revealed that specific pyrimidine compounds could inhibit cell proliferation in hepatocellular carcinoma models, indicating a pathway for further development as anticancer drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.